5-(2,3-Difluorophenyl)-5-oxovaleric acid molecular weight and formula
5-(2,3-Difluorophenyl)-5-oxovaleric acid molecular weight and formula
An In-depth Technical Guide to 5-(2,3-Difluorophenyl)-5-oxovaleric Acid: Properties, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of 5-(2,3-difluorophenyl)-5-oxovaleric acid, a fluorinated aromatic ketoacid of significant interest to researchers in medicinal chemistry and drug development. The document details the core molecular and physicochemical properties of the compound, outlines a plausible synthetic pathway, and presents its strategic application as a synthetic intermediate. Furthermore, a detailed, field-proven protocol for its analytical characterization by High-Performance Liquid Chromatography (HPLC) is provided, underpinned by the principles of scientific integrity and experimental causality. This guide is intended to serve as a vital resource for scientists leveraging this molecule in the synthesis of advanced chemical entities.
Core Molecular Profile
5-(2,3-Difluorophenyl)-5-oxovaleric acid is a specialized chemical building block whose utility is defined by its unique combination of a carboxylic acid, a ketone, and a difluorinated phenyl ring. These features provide multiple reaction handles and confer specific electronic and metabolic properties to target molecules.
Key Identifiers and Structural Information
The fundamental properties that define the molecule's identity and stoichiometry are summarized below.
| Property | Value | Source |
| CAS Number | 898766-13-7 | [1] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |
| Molecular Weight | 228.19 g/mol | [1] |
| IUPAC Name | 5-(2,3-difluorophenyl)-5-oxopentanoic acid | N/A |
| SMILES | OC(=O)CCCC(=O)C1=C(F)C(F)=CC=C1 | [1] |
Physicochemical and Computational Data
The following table outlines key computed properties that predict the molecule's behavior in various chemical and biological systems. These parameters are crucial for applications ranging from reaction condition optimization to preliminary drug design assessments.
| Property | Value | Significance | Source |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | Influences membrane permeability and solubility. | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.4024 | Predicts lipophilicity and distribution in biological systems. | [1] |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is available for donation. | [1] |
| Hydrogen Bond Acceptors | 2 | The carbonyl and carboxylic oxygens can accept hydrogen bonds. | [1] |
| Rotatable Bonds | 5 | Indicates molecular flexibility. | [1] |
Proposed Synthesis Pathway: Friedel-Crafts Acylation
The synthesis of 5-(2,3-difluorophenyl)-5-oxovaleric acid can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a robust and scalable method for forming carbon-carbon bonds to an aromatic ring.
Causality of Experimental Choice: The selection of Friedel-Crafts acylation is based on its high reliability for acylating electron-rich or moderately activated aromatic rings. 1,2-Difluorobenzene, while deactivated by the inductive effect of the fluorine atoms, can still undergo acylation under forcing conditions with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). Glutaric anhydride is chosen as the acylating agent to directly install the required five-carbon keto-acid backbone in a single, atom-economical step.
Caption: Proposed synthesis workflow for the target compound.
Step-by-Step Synthesis Protocol
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable inert solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Add 1,2-difluorobenzene (1.0 equivalent) dropwise to the stirred suspension.
-
Acylation: In a separate flask, dissolve glutaric anhydride (1.1 equivalents) in the same inert solvent. Add this solution dropwise to the reaction mixture at 0°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Quenching and Workup: Cool the reaction mixture back to 0°C and carefully quench by slowly pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final compound.
Application in Research and Drug Development
5-(2,3-Difluorophenyl)-5-oxovaleric acid is not typically an end-product but rather a high-value intermediate. Its structure is designed for subsequent elaboration into more complex, biologically active molecules.
Strategic Value: The difluorophenyl motif is a well-established feature in modern pharmaceuticals. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to protein targets through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The keto and acid functionalities serve as versatile handles for a wide range of chemical transformations, including amidation, esterification, and the formation of heterocyclic rings. For instance, related fluorophenyl compounds are known intermediates in the synthesis of blockbuster drugs like the cholesterol-lowering agent Atorvastatin.[2] Similarly, derivatives of fluorinated oxopyrrolidine carboxylic acids have been explored for their anticancer properties.[3]
Caption: Role as a versatile intermediate in drug discovery.
Analytical Characterization Protocol: Purity and Quantification by HPLC
To ensure the quality and integrity of 5-(2,3-difluorophenyl)-5-oxovaleric acid for subsequent use, a robust analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose.
Trustworthiness of the Protocol: This protocol is a self-validating system. The use of a high-purity analytical standard allows for precise quantification. The system suitability checks (e.g., consistent retention times and peak areas from replicate injections) ensure the instrument is performing correctly before sample analysis. The acidic mobile phase is a critical choice, as it maintains the carboxylic acid in its neutral, protonated state (R-COOH), preventing peak tailing and ensuring a sharp, symmetrical peak shape for accurate integration.[4]
Caption: Workflow for HPLC analysis of the target compound.
Step-by-Step HPLC Protocol
-
Equipment and Reagents:
-
HPLC system with a UV/Vis or DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile and water.
-
Formic acid or phosphoric acid.[4]
-
Analytical standard of 5-(2,3-difluorophenyl)-5-oxovaleric acid (>98% purity).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both phases before use.
-
-
Standard Solution Preparation (e.g., 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the analytical standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Solution Preparation (e.g., 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the synthesized sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the same diluent used for the standard.
-
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Gradient Program: Start with 35% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (This is an example; an isocratic method may also be suitable).
-
-
Analysis and Calculation:
-
Inject a blank (diluent) to establish a baseline.
-
Perform multiple injections of the standard solution to confirm system suitability.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area % method).
-
Handling and Safety Profile
As a research chemical, 5-(2,3-difluorophenyl)-5-oxovaleric acid should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general precautions for related acidic and aromatic ketone compounds apply.
General Hazards: Based on analogous structures, this compound may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled as a dust.[5]
Recommended Personal Protective Equipment (PPE):
| Protection | Specification |
| Eye/Face | Wear safety glasses with side-shields or chemical goggles. |
| Skin | Wear impervious gloves (e.g., nitrile) and a lab coat. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. If dust is generated, use a NIOSH-approved respirator. |
Storage: Store in a tightly sealed container in a cool, dry place, as recommended for many fine chemicals (e.g., 2-8°C).[1]
Conclusion
5-(2,3-Difluorophenyl)-5-oxovaleric acid is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its molecular structure offers a unique combination of features that are highly sought after in modern drug design. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, verify, and utilize this compound with confidence, enabling the advancement of complex molecule synthesis and the exploration of new therapeutic agents.
References
-
Multi-active method for the analysis of active substances in formulated products . Collaborative International Pesticides Analytical Council (CIPAC). [Link]
- Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures . National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cipac.org [cipac.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
